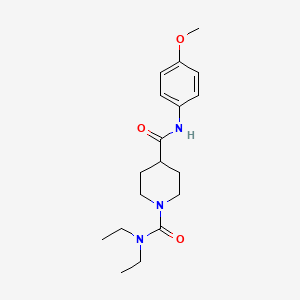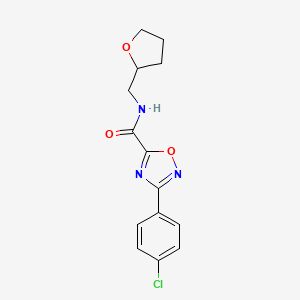![molecular formula C15H14Cl3NO2 B5349652 1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride](/img/structure/B5349652.png)
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring and a dichlorophenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride.
Formation of the Methanamine Moiety: The final step involves the reaction of the intermediate with methanamine under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole or dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-2-propanol
- 2-(1,3-benzodioxol-5-yl)ethanamine
- Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride is unique due to the presence of both the benzodioxole ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2.ClH/c16-12-3-2-11(13(17)6-12)8-18-7-10-1-4-14-15(5-10)20-9-19-14;/h1-6,18H,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDQHYUDLEAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol](/img/structure/B5349578.png)
![3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)
![2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5349626.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)


![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5349667.png)
